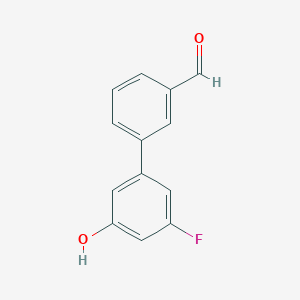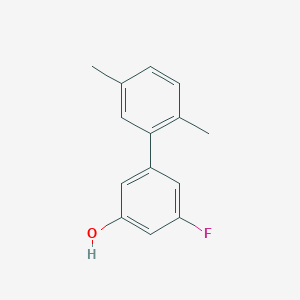
4-(2,5-Dimethylphenyl)-3-fluorophenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,5-Dimethylphenyl)-3-fluorophenol, 95% (4-DMFP-3-F) is a synthetic compound that has been studied for its potential applications in biochemical, physiological, and scientific research. It is a colorless, crystalline solid that has a melting point of approximately 105°C. The compound is soluble in water, alcohol, and organic solvents. It has a molecular weight of 201.18 g/mol and a molecular formula of C10H11FO.
Wissenschaftliche Forschungsanwendungen
4-(2,5-Dimethylphenyl)-3-fluorophenol, 95% has been used in a variety of scientific research applications, including as an antioxidant, as a ligand for metal ions, and as a substrate for enzymes. It has also been used as a reagent for the synthesis of other compounds, and as a tool for the investigation of the structure and function of proteins.
Wirkmechanismus
The mechanism of action of 4-(2,5-Dimethylphenyl)-3-fluorophenol, 95% is not fully understood. However, it is thought to act as an antioxidant by scavenging reactive oxygen species and preventing oxidative damage to cells and tissues. It is also believed to act as a ligand for metal ions, forming complexes with them and thus modulating their activity. In addition, it is thought to act as a substrate for enzymes, allowing them to catalyze reactions that would otherwise be difficult or impossible to achieve.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2,5-Dimethylphenyl)-3-fluorophenol, 95% have not been thoroughly studied. However, in vitro studies have shown that the compound has antioxidant and anti-inflammatory properties. It has also been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs, suggesting that it may have potential applications in drug development.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-(2,5-Dimethylphenyl)-3-fluorophenol, 95% in laboratory experiments include its low cost, its availability in a variety of forms, and its stability in aqueous solutions. It also has a low toxicity profile, making it safe to use in laboratory settings. The main limitation of the compound is its relatively low solubility in organic solvents, which can limit its use in certain experiments.
Zukünftige Richtungen
There are a number of potential future directions for the use of 4-(2,5-Dimethylphenyl)-3-fluorophenol, 95% in scientific research. These include further investigation into its antioxidant and anti-inflammatory properties, as well as its potential applications in drug development. Additionally, further research is needed to explore its potential as a substrate for enzymes and its ability to form complexes with metal ions. Finally, further studies should be conducted to better understand its mechanism of action and its potential applications in other areas of biomedical research.
Synthesemethoden
4-(2,5-Dimethylphenyl)-3-fluorophenol, 95% is synthesized by a two-step reaction involving the Friedel-Crafts alkylation of 2,5-dimethylphenol with 3-fluorobenzyl bromide. The product is then isolated and purified by column chromatography. The reaction is carried out in an inert atmosphere and requires the use of a strong base, typically anhydrous potassium carbonate, as a catalyst.
Eigenschaften
IUPAC Name |
4-(2,5-dimethylphenyl)-3-fluorophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FO/c1-9-3-4-10(2)13(7-9)12-6-5-11(16)8-14(12)15/h3-8,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFJIZCJHPDIFRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=C(C=C(C=C2)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20684124 |
Source


|
| Record name | 2-Fluoro-2',5'-dimethyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20684124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261888-50-9 |
Source


|
| Record name | 2-Fluoro-2',5'-dimethyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20684124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














